5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-9-6-14-19-12(10-4-3-5-11(7-10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMIMKNLYGDCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, and it is an important target in the field of neurodegenerative disorders.
Mode of Action
It is known that the compound interacts with its target, monoamine oxidase b, and inhibits its activity. This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, potentially alleviating symptoms associated with neurodegenerative disorders.
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of monoamine neurotransmitters. By inhibiting monoamine oxidase B, it prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This can result in enhanced neurotransmission, which may have beneficial effects in the treatment of neurodegenerative disorders.
Pharmacokinetics
The compound’s molecular weight (33725 g/mol) and chemical formula (C15H10F3N3O3) suggest that it may have suitable properties for absorption, distribution, metabolism, and excretion
Result of Action
The inhibition of monoamine oxidase B by 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine leads to an increase in the levels of monoamine neurotransmitters in the brain. This can result in enhanced neurotransmission, which may alleviate symptoms associated with neurodegenerative disorders.
Action Environment
The action of 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other drugs or substances can affect its metabolism and excretion
Biological Activity
5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12F3N3O
- Molecular Weight : 341.27 g/mol
- CAS Number : 740837-57-4
The compound features a trifluoromethyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds within this class inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Specifically, derivatives showed IC50 values in the low micromolar range (0.08–12.07 µM) against various cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests a mechanism involving the inhibition of MAPK pathways, which are crucial in inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
- The methoxyphenyl moiety is associated with increased anti-cancer activity through interactions with key proteins involved in cell proliferation .
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Anticancer | 0.08–12.07 | Tubulin polymerization inhibition |
| 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Anti-inflammatory | >10 | TNF-alpha release inhibition |
Study on Anticancer Activity
A significant study evaluated the anticancer effect of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results indicated that it effectively inhibited cancer cell growth and induced apoptosis through mitochondrial pathways. The study utilized both in vitro assays on cancer cell lines and in vivo models to confirm these findings .
Inhibition of Inflammatory Response
Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This study provides insights into potential applications for neurodegenerative diseases where inflammation plays a critical role .
Scientific Research Applications
The compound 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo-pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the scientific research applications of this compound, particularly focusing on its potential as an anticancer agent and its mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives, including 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Research indicates that these compounds exhibit significant inhibitory effects on various cancer cell lines through mechanisms such as:
- Inhibition of CDK2 : This compound has been shown to inhibit CDK2 activity, leading to cell cycle arrest in the G1/S phase and subsequent apoptosis in cancer cells. For instance, derivatives with specific substitutions at the 4th and 6th positions of the pyrazolo-pyrimidine scaffold have demonstrated improved anticancer activity compared to those with fewer modifications .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazolo-pyrimidines reveals that certain substituents significantly influence their anticancer properties. For example:
- Substituents at Positions 4 and 6 : The presence of electron-withdrawing groups at these positions tends to enhance the compound's potency against CDK2 and related kinases. This has been confirmed through various SAR analyses where compounds with optimal substitutions exhibited higher inhibitory activities .
- Molecular Docking Studies : Computational studies have indicated that the binding affinity of these compounds to CDK2 is influenced by their electronic properties and sterics, providing insights into how modifications can lead to more effective inhibitors .
Data Table: Summary of Key Findings
| Compound Name | Activity | Target | Cell Lines Tested | Notes |
|---|---|---|---|---|
| 5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Anticancer | CDK2 | MCF-7, K562 | Selective cytotoxicity; minimal toxicity to normal cells |
| St.1 (related derivative) | High activity | CDK2/cyclin E | MCF-7, K562 | Non-toxic to normal cells |
| St.4 (another derivative) | Comparable to doxorubicin | CDK2/9 | HeLa | Induces apoptosis; S phase arrest |
Comparison with Similar Compounds
Photophysical Properties
All derivatives absorb in the ultraviolet region (λabs ~ 250–350 nm) with fluorescence quantum yields (Φ) higher in solution than in the solid state . For example:
- 3c (4-MeO): Exhibits moderate solid-state emission, influenced by the electron-donating methoxy group, which enhances conjugation in the para position .
- 3f (4-NO2): The nitro group reduces fluorescence intensity due to its electron-withdrawing nature, but solvent polarity can modulate emission .
- Heteroaryl Derivatives (e.g., 2-Furyl): Heterocyclic substituents introduce bathochromic shifts in absorption spectra compared to purely aromatic analogs .
The 3-methoxy derivative is expected to show redshifted absorption relative to alkyl-substituted 3a but reduced fluorescence efficiency compared to 3c due to meta-substitution disrupting conjugation.
Electronic and Steric Effects
- Para vs. Meta Substitution: The para-methoxy group in 3c allows optimal conjugation with the pyrazolo[1,5-a]pyrimidine core, enhancing photostability and fluorescence. In contrast, meta-substitution in the target compound may lead to steric hindrance and reduced electronic delocalization, altering solubility and reactivity .
- Trifluoromethyl Group: The electron-withdrawing CF3 group at position 7 stabilizes the π-system, improving thermal resistance across all derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
